N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine
Description
Properties
IUPAC Name |
N-[(1-phenylpyrrol-2-yl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-3-8-15(9-4-1)18-14-17-12-7-13-19(17)16-10-5-2-6-11-16/h2,5-7,10-13,15,18H,1,3-4,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIYMBVAWKSTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclohexanone with Pyrrolylmethylamine
A primary route involves reductive amination between cyclohexanone and a pyrrole-containing amine precursor. In this method, cyclohexanone reacts with (1-phenyl-1H-pyrrol-2-yl)methanamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or pyridine-borane. The reaction proceeds in methanol or tetrahydrofuran (THF) under acidic conditions (pH 4–6), achieving yields of 65–78%. Key parameters include stoichiometric control of the amine:ketone ratio (1:1.2) and temperature modulation (25–40°C).
Table 1: Optimization of Reductive Amination Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH3CN | MeOH | 25 | 68 | 95 |
| Pyridine-Borane | THF | 40 | 78 | 97 |
| NaBH(OAc)3 | DCM | 30 | 72 | 96 |
Alkylation of Cyclohexanamine with Pyrrolylmethyl Halides
Alternative strategies employ alkylation of cyclohexanamine using (1-phenyl-1H-pyrrol-2-yl)methyl bromide or chloride. This method, adapted from Mitsunobu-like conditions, utilizes bases such as potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide (DMF) or acetone). For example, treatment of cyclohexanamine with (1-phenyl-1H-pyrrol-2-yl)methyl bromide in DMF at 80°C for 12 hours yields the target compound in 82% purity after recrystallization.
Mechanistic Considerations :
The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile. Steric hindrance from the pyrrole ring necessitates prolonged reaction times, while excess halide (1.5 eq) improves conversion rates.
Protective Group Strategies for Amine Functionalization
To mitigate side reactions during alkylation, protective group chemistry is critical. Boc (tert-butoxycarbonyl) protection of cyclohexanamine, followed by deprotection post-alkylation, enhances regioselectivity. As demonstrated in analogous syntheses, Boc-protected cyclohexanamine reacts with (1-phenyl-1H-pyrrol-2-yl)methyl bromide under Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3)), yielding the protected intermediate. Subsequent HCl-mediated deprotection in dioxane affords the final compound in 85% yield.
Advanced Catalytic Systems and Yield Optimization
Palladium-Catalyzed Coupling Approaches
Recent advances leverage palladium-catalyzed cross-coupling to assemble the pyrrole and cyclohexane units. For instance, Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrole and a brominated cyclohexanamine derivative achieves moderate yields (55–60%). However, this method requires stringent anhydrous conditions and specialized ligands (e.g., SPhos), limiting scalability.
Table 2: Palladium Catalysts and Ligand Effects
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)2 | SPhos | Toluene | 58 |
| PdCl2(dppf) | XPhos | DMF | 52 |
| Pd(PPh3)4 | BINAP | THF | 47 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for alkylation and amination steps. A protocol involving cyclohexanamine, (1-phenyl-1H-pyrrol-2-yl)methyl chloride, and K2CO3 in acetonitrile under microwave conditions (100°C, 30 min) achieves 88% yield, compared to 12 hours under conventional heating.
Characterization and Analytical Validation
Spectroscopic Analysis
1H NMR (600 MHz, DMSO-d6) : Key peaks include δ 7.35–7.15 (m, 5H, aromatic), 6.75 (t, J = 2.4 Hz, 1H, pyrrole-H), 3.85 (s, 2H, CH2), 2.65–2.45 (m, 1H, cyclohexyl-H), and 1.55–1.20 (m, 10H, cyclohexyl).
13C NMR (150 MHz, DMSO-d6) : Peaks at δ 145.2 (quaternary pyrrole-C), 128.9–126.3 (aromatic-C), 58.7 (CH2N), and 33.1–22.4 (cyclohexyl-C).
Table 3: Comparative NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H | 7.35–7.15 | m | 5H |
| Pyrrole H | 6.75 | t | 1H |
| CH2N | 3.85 | s | 2H |
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98% for optimized routes. Retention times (RT) of 8.2 min correlate with synthetic batches, while impurities (e.g., unreacted amine) elute at 6.5 min.
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where the phenyl or pyrrole moieties are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted phenyl or pyrrole compounds
Scientific Research Applications
N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various biological targets.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is investigated for its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine with structurally related compounds from the evidence, focusing on substituents, synthetic yields, spectral data, and biological relevance:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Chloro-substituted indoles (e.g., 5b, 7a) show marked activity against drug-resistant systems, likely due to increased electrophilicity and membrane penetration . The phenyl-pyrrole group in the target compound may mimic these effects via aromatic interactions.
- Pyridinyloxy and benzotriazole substituents (e.g., ) improve solubility and metabolic stability, suggesting tunability for pharmacokinetics.
Synthetic Challenges :
- Yields for indole derivatives (21–45%) are lower than those for aliphatic analogs (e.g., 77% for compound 341 ), reflecting steric and electronic challenges in aromatic systems. The target compound’s synthesis may face similar hurdles.
Spectral Trends :
- Cyclohexyl CH₂-N signals appear consistently near 56–57 ppm in ¹³C NMR across derivatives . Aromatic protons in indoles resonate at 6.7–8.6 ppm in ¹H NMR , while pyrrole systems may show upfield shifts due to reduced electron density.
Applications :
- Indole derivatives (e.g., 5b, 7a) are prioritized for antimicrobial research , whereas aliphatic analogs (e.g., ) serve as intermediates for heterocycle synthesis. The target compound’s phenyl-pyrrole motif may bridge these applications.
Biological Activity
N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine is a compound with a unique structural configuration that combines a cyclohexanamine backbone with a phenyl-substituted pyrrole moiety. This combination suggests potential applications in medicinal chemistry, particularly concerning psychoactive and therapeutic agents. However, detailed information regarding its biological activity remains limited.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C_{15}H_{20}N_{2}
- Structural Features :
- A cyclohexanamine core
- A phenyl group attached to a pyrrole ring
This structure is significant because both the cyclohexanamine and pyrrole components are known to contribute to various biological activities.
Potential Biological Activity
While specific studies on this compound are sparse, compounds with similar structures often exhibit notable biological activities. Here are some potential activities based on related compounds:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| N-(1-Methylpyrrolidinyl)-N'-phenylurea | Urea linkage | Potential anti-cancer activity |
| 1-(4-Methylphenyl)-2-pyrrolidinone | Pyrrolidinone structure | Analgesic properties |
| 3-(4-Fluorophenyl)-N-methylpyrrole | Fluorine substitution | Enhanced bioavailability |
| N-(3-Pyridyl)cyclohexanamine | Pyridine ring | Broader spectrum of biological activity |
The unique combination of cyclic amine and pyrrole functionalities in this compound may confer distinct pharmacological profiles compared to these similar compounds.
The exact mechanism of action for this compound is not well-defined. However, it is hypothesized that it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. This interaction could potentially influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
Case Studies and Research Findings
Currently, there are no extensive case studies directly focusing on this compound. However, related research has highlighted the importance of pyrrole derivatives in medicinal chemistry:
- Cytotoxicity Studies : Research on similar pyrrole-containing compounds has shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant antiproliferative activity against human leukemia cell lines (IC50 values ranging from 3.5 to 15 μM) while exhibiting lower toxicity against normal cells .
- Pharmacological Investigations : Compounds with similar structural motifs have been studied for their potential as ligands for various biological targets, indicating that this compound may also possess pharmacological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
